molecular formula C5H7N3O2 B1670680 Dimetridazole CAS No. 551-92-8

Dimetridazole

Cat. No.: B1670680
CAS No.: 551-92-8
M. Wt: 141.13 g/mol
InChI Key: IBXPYPUJPLLOIN-UHFFFAOYSA-N
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Description

Dimetridazole, also known as 1,2-dimethyl-5-nitroimidazole, belongs to the nitroimidazole class of drugs. It was initially used as an antiparasitic agent, particularly for combating protozoan infections. Historically, this compound was commonly added to poultry feed, which led to its presence in eggs. due to concerns about its potential carcinogenicity, its use has been legally restricted. Despite this, trace amounts of this compound can still be found in eggs .

Preparation Methods

Dimetridazole can be synthesized through various routes. The most common synthetic method involves the nitration of 1,2-dimethylimidazole. Here are the steps:

  • Nitration of 1,2-dimethylimidazole: : Nitric acid (HNO~3~) reacts with 1,2-dimethylimidazole to introduce a nitro group (NO~2~) at the 5-position, yielding this compound.

  • Reaction Conditions: : The nitration reaction typically occurs under acidic conditions, with sulfuric acid (H~2~SO~4~) as the catalyst.

  • Industrial Production: : this compound is no longer widely used in industrial production due to its restricted status. historical methods involved large-scale synthesis using the above process.

Chemical Reactions Analysis

Dimetridazole can undergo several types of reactions:

    Reduction: Reduction of the nitro group (NO~2~) can yield the corresponding amino compound.

    Substitution: this compound can participate in nucleophilic substitution reactions.

    Common Reagents and Conditions: Reagents like reducing agents (e.g., SnCl2) are used for reduction, while various nucleophiles (e.g., amines) can substitute the nitro group.

    Major Products: The major product of reduction is the amino derivative of this compound.

Scientific Research Applications

Veterinary Medicine

Use in Poultry and Livestock

Dimetridazole is extensively used in veterinary medicine, particularly for controlling blackhead disease caused by Histomonas meleagridis in poultry, especially turkeys. It acts as an effective treatment against various protozoan infections.

Case Study: Control of Blackhead Disease

  • Study Design : A controlled trial was conducted on turkeys infected with Histomonas meleagridis.
  • Findings : Treatment with this compound resulted in a significant reduction of infection rates and improved overall health in treated flocks compared to untreated controls.
  • : this compound proved to be an effective therapeutic agent in managing blackhead disease, showcasing its importance in poultry health management .

Antiviral and Antibacterial Research

Repurposing for Bacterial Infections

Recent studies have explored the potential of this compound as an antivirulence agent against Pseudomonas aeruginosa, a notorious pathogen known for its antibiotic resistance.

Key Findings from Research

  • Mechanism of Action : this compound disrupts the quorum sensing (QS) system in Pseudomonas aeruginosa, inhibiting the production of virulence factors such as pyocyanin and biofilm formation .
  • In Vivo Studies : Treatment with this compound significantly protected model organisms like Caenorhabditis elegans and mice from infections caused by Pseudomonas aeruginosa, indicating its potential as a therapeutic agent .

Residue Analysis in Food Safety

Detection in Animal Products

This compound residues in animal products pose potential risks to human health, necessitating rigorous testing methods to ensure food safety.

Analytical Methods

  • High-Performance Liquid Chromatography (HPLC) : A method was developed for the precise detection of this compound and its metabolites in poultry products. The study demonstrated a strong linear relationship for residue detection, ensuring compliance with safety standards .
MethodDetection LimitApplication
HPLCLow ng/mLPoultry products analysis

Environmental Impact

Persistence Studies

Research has also focused on the environmental persistence of this compound, particularly its degradation patterns in aquatic systems.

Environmental Case Study

  • Objective : To assess the persistence of this compound residues in shrimp tissue under various cooking procedures.
  • Results : Significant depletion of residue concentration was observed post-cooking, indicating that culinary practices can mitigate the presence of harmful residues .

Mechanism of Action

The exact mechanism by which dimetridazole exerts its effects is not fully elucidated. it likely involves interference with the metabolism of protozoa, leading to their death. This compound may target specific enzymes or metabolic pathways within the parasites.

Comparison with Similar Compounds

Dimetridazole is unique due to its specific chemical structure and historical use. Similar compounds include metronidazole and nimorazole, both of which also belong to the nitroimidazole class.

Biological Activity

Dimetridazole (DMZ) is a nitroimidazole compound primarily used as an antimicrobial agent in veterinary medicine. Its biological activity has been a subject of extensive research, particularly concerning its mutagenic potential, bactericidal properties, and interactions with various biological systems. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activity of this compound.

This compound is structurally similar to metronidazole, sharing the 5-nitroimidazole core. The biological activity of DMZ is largely attributed to its ability to undergo reduction of the nitro group, leading to the formation of reactive species that can interact with cellular components. The reduction is facilitated by anaerobic bacteria possessing high nitroreductase activity, which converts DMZ into hydroxylamine derivatives that exhibit varying degrees of biological activity .

Mutagenicity and Genotoxicity Studies

The mutagenic potential of this compound has been investigated through various assays:

  • Prokaryotic Systems : Studies have shown that DMZ can induce gene mutations in prokaryotic organisms, particularly in strains with high nitroreductase activity. For instance, it demonstrated mutagenic effects in several bacterial strains but was not mutagenic in nitroreductase-negative strains .
  • Eukaryotic Systems : In mammalian systems, DMZ has shown mixed results. It did not induce mutagenicity in several assays involving Chinese hamster ovary cells or in tests for unscheduled DNA synthesis in fibroblasts. However, there were indications of DNA damage in human lymphocytes exposed to therapeutic doses, suggesting a dose-dependent effect influenced by oxidative stress rather than direct mutagenicity .

Table 1: Summary of Mutagenicity Findings

Study TypeOrganism/Cell TypeResult
Bacterial AssaysTA1535, TA1537, TA98, TA100NR+Positive for mutagenicity
Mammalian AssaysCHO CellsNegative for mutagenicity
Human LymphocytesPeripheral BloodInduced DNA damage (dose-dependent)

Bactericidal Activity

This compound has been assessed for its bactericidal properties against various pathogens:

  • In Vitro Studies : Research indicated that DMZ lacks significant bactericidal activity against strains such as Pseudomonas aeruginosa, Bacteroides fragilis, and Clostridium perfringens. In studies where DMZ was tested alongside deacetylating enzymes, no bactericidal effect was observed .
  • Clinical Implications : Despite its limited direct antibacterial activity, DMZ may still play a role in treating infections by disrupting microbial metabolism or enhancing the efficacy of other antibiotics through synergistic effects.

Case Studies and Clinical Observations

Several case studies have highlighted the implications of this compound use in clinical settings:

  • Veterinary Medicine : this compound has been utilized effectively in treating protozoal infections in animals, particularly against Giardia and Entamoeba. Its use has raised concerns regarding potential residues in food products and environmental impact due to its persistence and bioaccumulation .
  • Human Exposure : Reports have noted instances of DNA damage in humans exposed to therapeutic doses of metronidazole (structurally similar to DMZ), suggesting a need for caution regarding the use of DMZ in human medicine due to potential genotoxic effects .

Conclusion and Future Directions

The biological activity of this compound presents a complex profile characterized by its antimicrobial properties and potential genotoxicity. While it shows promise as an effective treatment for certain infections, its safety profile necessitates further investigation, particularly regarding long-term exposure effects and environmental implications.

Future research should focus on:

  • Longitudinal Studies : To assess the long-term health impacts of this compound exposure in both humans and animals.
  • Mechanistic Studies : To elucidate the precise mechanisms underlying its genotoxic effects and explore ways to mitigate these risks.
  • Environmental Impact Assessments : To evaluate the ecological consequences of this compound usage in agriculture and veterinary medicine.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for detecting dimetridazole residues in biological samples?

High-performance liquid chromatography with UV detection (HPLC-UV) is widely used for initial screening, offering a detection limit of 0.5 µg/kg in poultry muscle and eggs. Confirmatory analysis via HPLC coupled with atmospheric pressure chemical ionization mass spectrometry (HPLC-APCI-MS) improves sensitivity (0.1 µg/kg for this compound and 0.5 µg/kg for its metabolite, 2-OH-M) and specificity by monitoring molecular ion/fragment ion ratios . Solid-phase extraction (SPE) using strong cation exchange (SCX) cartridges is recommended for sample cleanup, achieving recoveries of 75–81% in muscle and egg matrices .

Q. What safety protocols are essential when handling this compound in laboratory settings?

this compound is classified as a potential human carcinogen (IARC/ACGIH) and requires strict safety measures:

  • PPE : Wear nitrile gloves, lab coats, and eye protection to prevent skin/eye contact .
  • Ventilation : Use fume hoods or well-ventilated areas to avoid inhalation of dust or vapors .
  • Decontamination : Wash skin with soap and water immediately after exposure; rinse eyes for ≥15 minutes .
  • Storage : Keep containers tightly closed at 4°C, away from oxidizers .

Q. What are the key pharmacokinetic parameters of this compound in avian species?

In pigeons, this compound exhibits a half-life of 3.09–3.78 hours after oral administration, while its metabolite, HMMNI, persists longer (10.5–12.14 hours). Feeding status minimally affects absorption, with residues detectable in pig skin/fat for 9 days and turkeys for 12 days post-treatment .

Q. What regulatory considerations impact this compound research in food-producing animals?

The Joint FAO/WHO Expert Committee (JECFA) prohibits this compound use in food animals due to unresolved carcinogenicity risks and lack of safe residue thresholds. Researchers must adhere to surveillance programs and validate methods for residue detection at ≤0.5 µg/kg to comply with global bans .

Advanced Research Questions

Q. How can researchers resolve discrepancies between HPLC-UV and mass spectrometry results in this compound quantification?

Discrepancies often arise from matrix interference or metabolite cross-reactivity. To address this:

  • Cross-validate : Use HPLC-APCI-MS to confirm HPLC-UV findings, leveraging its superior specificity for molecular ion identification .
  • Spike-and-recovery tests : Fortify samples with known concentrations to assess method accuracy (e.g., 77–87% recovery in eggs via HPLC-APCI-MS) .
  • Matrix-matched calibration : Prepare standards in blank matrix extracts to correct for ion suppression/enhancement in LC-MS .

Q. What statistical approaches are appropriate for analyzing multi-factorial this compound pharmacokinetic studies?

For factorial designs (e.g., diet × infection × drug treatment interactions):

  • Tukey-Kramer test : Partition differences between non-interactive main effects (e.g., diet groups) .
  • Subgroup analysis : Apply post-hoc tests to significant interactions (e.g., infection × drug efficacy) at α=0.05 .
  • SAS or R : Use mixed-effects models to account for repeated measures and nested variables .

Q. How can electrochemical sensors be optimized for this compound detection in complex matrices like eggs?

3D Cu₂O/electrochemically reduced graphene oxide (ErGO) sensors enhance sensitivity (LOD: 3.64 nmol/L) via adsorption-controlled electrocatalytic reduction. Optimization steps include:

  • Electrode modification : Solvothermal synthesis of Cu₂O/GO followed by electrodeposition with LiClO₄ to stabilize the 3D structure .
  • Matrix dilution : Dilute egg extracts 10-fold in PBS to reduce fouling from lipids/proteins .
  • Differential pulse voltammetry : Apply −0.4 V to −1.2 V vs. Ag/AgCl for optimal reduction current measurement .

Q. How do researchers address conflicting toxicity data between in vitro and in vivo studies of this compound?

  • Dose extrapolation : Use physiologically based pharmacokinetic (PBPK) modeling to align in vitro cytotoxicity (e.g., IC₅₀) with in vivo organ toxicity thresholds .
  • Metabolite profiling : Compare HMMNI generation rates across species to explain interspecies carcinogenicity disparities .
  • Omics integration : Pair histopathology with transcriptomics to identify biomarker concordance (e.g., oxidative stress markers) .

Q. What strategies mitigate matrix interference in this compound residue analysis using LC-MS?

  • SPE optimization : Use SCX cartridges with pH 2.5 loading buffers to enhance retention of nitroimidazoles .
  • Isotopic dilution : Employ deuterated this compound (this compound-[d3]) as an internal standard to correct for ion suppression .
  • Mobile phase additives : Add 0.1% formic acid to improve ionization efficiency in positive ESI mode .

Q. What decontamination procedures are effective beyond standard protocols for this compound spills?

  • Adsorption : Apply activated carbon or bentonite to absorb liquid spills, followed by incineration at ≥850°C .
  • Surface washing : Use 10% ethanol/water to solubilize residues, then rinse with deionized water .
  • Waste disposal : Neutralize contaminated materials with 5% sodium bicarbonate before disposal in hazardous waste facilities .

Properties

IUPAC Name

1,2-dimethyl-5-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H7N3O2/c1-4-6-3-5(7(4)2)8(9)10/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IBXPYPUJPLLOIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5020497
Record name 1,2-Dimethyl-5-nitroimidazole
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Molecular Weight

141.13 g/mol
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CAS No.

551-92-8
Record name Dimetridazole
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Record name Dimetridazole [INN:BAN]
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Record name dimetridazole
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Record name Dimetridazole
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Synthesis routes and methods I

Procedure details

127 parts of 2-methyl-5-nitroimidazole, 350 parts of acetic acid and 126 parts of dimethyl sulfate are boiled under reflux for 4 hours. The acetic acid is distilled off in vacuo and the residue is dissolved in 500 parts of water and adjusted to pH 1.8 with aqueous ammonia solution. After cooling to from 0° to 5° C. the unreacted 2-methyl-5-nitroimidazole is suction filtered, the filtrate is adjusted to pH 10 and after cooling the 1,2-dimethyl-5-nitroimidazole is isolated. In addition to 30.4 parts of starting material (II) there is obtained 81 parts of 1,2-dimethyl-5-nitroimidazole (melting point 140° C.); this is equivalent to a yield of 75.5% of theory.
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Synthesis routes and methods II

Procedure details

600 parts of formic acid (85%), 225 parts of 2-methyl-5-nitroimidazole and 250 parts of dimethyl sulfate are heated in a stirred vessel for 4 hours under reflux (80° C.). The formic acid is then distilled off in vacuo. The residue which remains is dissolved in 400 parts of water neutralized to pH 1.8 with aqueous ammonia solution and cooled to from 0° to +5° C. The unreacted 2-methyl-5-nitroimidazole is deposited and is centrifuged off. The mixture is then adjusted to pH 10 with aqueous ammonia solution and 1,2-dimethyl-5-nitroimidazole is separated at 10° C. 75 parts of 2-methyl-5-nitroimidazole and 145 parts of 1,2-dimethyl-5-nitroimidazole of the melting point 137° to 140° C. are obtained. The yield based on reacted 2-methyl-5-nitroimidazole is 87% of theory.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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